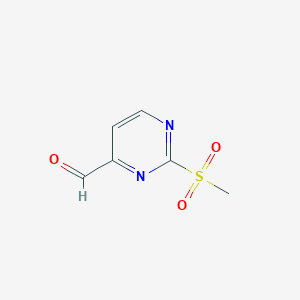
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde
Overview
Description
Scientific Research Applications
Anticancer Activity
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde: is a pyrimidine derivative, a class of compounds known for their anticancer properties. Pyrimidine derivatives have been extensively studied for their potential to act as anticancer agents due to their structural resemblance to nucleotide bases in DNA and RNA . They can interfere with DNA and RNA synthesis, which is crucial for cancer cell proliferation. The structure-activity relationship (SAR) of these compounds is a key focus in developing new anticancer drugs .
COX-2 Inhibition
This compound has been evaluated for its potential as a selective COX-2 inhibitor . COX-2 is an enzyme that plays a significant role in the inflammatory process, and its inhibition can lead to reduced inflammation, pain, and fever. Selective COX-2 inhibitors are sought after for their lower incidence of side effects compared to non-selective NSAIDs .
Synthesis of Heterocyclic Compounds
The methylsulfonyl group in 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde can participate in various synthetic reactions to create a wide range of heterocyclic compounds. These compounds have diverse biological activities and can be used as building blocks for pharmaceuticals .
Development of Antimicrobial Agents
Pyrimidine derivatives have shown promise as antimicrobial agents. Their ability to disrupt nucleic acid synthesis makes them potential candidates for treating bacterial and viral infections. Research into the antimicrobial applications of pyrimidine derivatives is ongoing .
Enzyme Inhibition Studies
The compound can be used in enzyme inhibition studies to understand the interaction between small molecules and enzymes. This is crucial for drug discovery and the development of new therapeutic agents .
Pharmacological Research
Due to its versatile chemical structure, 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde can be used in pharmacological research to develop drugs with improved efficacy and reduced toxicity. Its structure allows for modifications that can enhance drug properties .
properties
IUPAC Name |
2-methylsulfonylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-12(10,11)6-7-3-2-5(4-9)8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPNLBRDWBXTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647531 | |
| Record name | 2-(Methanesulfonyl)pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde | |
CAS RN |
874279-27-3 | |
| Record name | 2-(Methanesulfonyl)pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1371837.png)
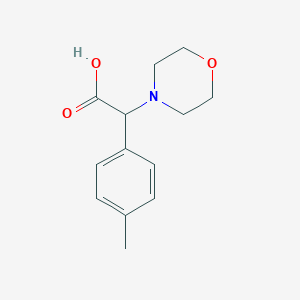
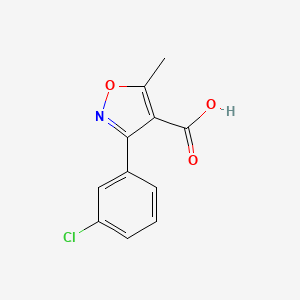
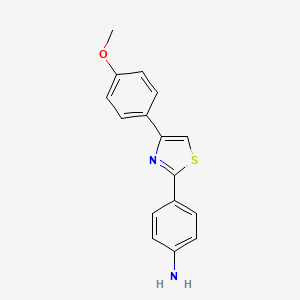







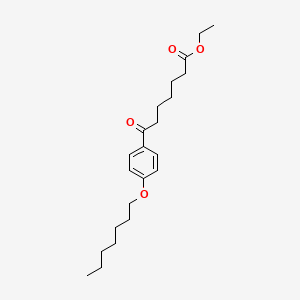
![Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1371863.png)
